Cas no 1018053-08-1 (1-(2-Chloro-6-nitro-phenyl)-1H-[1,2,4]triazole)
1-(2-Chloro-6-nitro-phenyl)-1H-[1,2,4]triazole Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Chloro-6-nitro-phenyl)-1H-[1,2,4]triazole
- STK351953
- 1-(2-chloro-6-nitrophenyl)-1H-1,2,4-triazole
- 1018053-08-1
- AKOS005168031
- DTXSID901257384
- AKOS015922543
-
- Inchi: 1S/C8H5ClN4O2/c9-6-2-1-3-7(13(14)15)8(6)12-5-10-4-11-12/h1-5H
- InChI Key: IKLNRGAVIXRFSX-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1N1C=NC=N1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 224.010103g/mol
- Monoisotopic Mass: 224.010103g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 224.6g/mol
- XLogP3: 2.1
- Topological Polar Surface Area: 76.5Ų
1-(2-Chloro-6-nitro-phenyl)-1H-[1,2,4]triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A634303-1g |
1-(2-Chloro-6-nitrophenyl)-1H-1,2,4-triazole |
1018053-08-1 | 97% | 1g |
$145.0 | 2024-08-02 | |
| Ambeed | A634303-5g |
1-(2-Chloro-6-nitrophenyl)-1H-1,2,4-triazole |
1018053-08-1 | 97% | 5g |
$435.0 | 2024-08-02 | |
| Chemenu | CM484203-1g |
1-(2-Chloro-6-nitrophenyl)-1H-1,2,4-triazole |
1018053-08-1 | 97% | 1g |
$144 | 2023-01-05 | |
| Chemenu | CM484203-5g |
1-(2-Chloro-6-nitrophenyl)-1H-1,2,4-triazole |
1018053-08-1 | 97% | 5g |
$431 | 2023-01-05 |
1-(2-Chloro-6-nitro-phenyl)-1H-[1,2,4]triazole Suppliers
1-(2-Chloro-6-nitro-phenyl)-1H-[1,2,4]triazole Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 1-(2-Chloro-6-nitro-phenyl)-1H-[1,2,4]triazole
Comprehensive Overview of 1-(2-Chloro-6-nitro-phenyl)-1H-[1,2,4]triazole (CAS No. 1018053-08-1)
1-(2-Chloro-6-nitro-phenyl)-1H-[1,2,4]triazole, with the CAS registry number 1018053-08-1, is a specialized chemical compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This heterocyclic compound features a unique combination of a chloro-nitro-phenyl group and a 1,2,4-triazole ring, which contributes to its versatile reactivity and potential applications. Researchers and industry professionals are increasingly exploring its properties due to its structural similarity to other bioactive molecules, making it a subject of interest in drug discovery and functional material design.
One of the key reasons behind the growing interest in 1-(2-Chloro-6-nitro-phenyl)-1H-[1,2,4]triazole is its potential role as a building block in the synthesis of more complex molecules. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (triazole) groups in its structure allows for diverse chemical modifications, enabling the creation of derivatives with tailored properties. This adaptability is particularly valuable in medicinal chemistry, where slight structural changes can lead to significant differences in biological activity. Recent studies have highlighted its utility in developing novel enzyme inhibitors and receptor modulators, addressing current challenges in therapeutic innovation.
In the context of agrochemical applications, 1-(2-Chloro-6-nitro-phenyl)-1H-[1,2,4]triazole has shown promise as a precursor for crop protection agents. Its structural motifs are commonly found in pesticides and herbicides, where the nitro and chloro substituents enhance binding affinity to target proteins in pests. With the global push toward sustainable agriculture, researchers are investigating how this compound can be optimized to reduce environmental impact while maintaining efficacy. This aligns with the broader industry trend of developing "greener" agrochemicals that meet regulatory standards and consumer demands for safer food production.
Another area where 1-(2-Chloro-6-nitro-phenyl)-1H-[1,2,4]triazole is making waves is in material science, particularly in the design of advanced polymers and coatings. The triazole ring is known for its thermal stability and ability to form hydrogen bonds, making it an attractive component for high-performance materials. Innovations in this space are driven by the need for materials that can withstand extreme conditions, such as those used in aerospace or electronics. By incorporating this compound into polymer matrices, scientists aim to enhance durability, corrosion resistance, and other critical performance metrics.
From a synthetic chemistry perspective, the preparation of 1-(2-Chloro-6-nitro-phenyl)-1H-[1,2,4]triazole involves multi-step reactions that often start with readily available precursors like 2-chloro-6-nitroaniline. Optimizing these synthetic routes is a focal point for researchers, as it directly impacts the scalability and cost-effectiveness of production. Recent advancements in catalytic methods and green chemistry principles have led to more efficient processes, reducing waste and energy consumption. These improvements are crucial for meeting the demands of industrial-scale manufacturing while adhering to environmental regulations.
The safety profile and handling guidelines for 1-(2-Chloro-6-nitro-phenyl)-1H-[1,2,4]triazole are also topics of interest for laboratory and industrial users. Proper storage conditions, such as protection from light and moisture, are essential to maintain its stability. While it is not classified as a hazardous material under standard regulations, appropriate personal protective equipment (PPE) is recommended during handling to minimize exposure. These precautions are part of the broader emphasis on workplace safety and regulatory compliance in chemical industries.
Looking ahead, the future of 1-(2-Chloro-6-nitro-phenyl)-1H-[1,2,4]triazole appears bright, with ongoing research uncovering new applications and refining existing ones. Its role in addressing contemporary challenges—such as drug resistance in medicine, sustainable crop protection, and advanced material development—positions it as a compound of strategic importance. As scientific understanding deepens and technology advances, this molecule is likely to play an even greater role in innovation across multiple disciplines.
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